molecular formula C21H21N3O4 B2691195 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid CAS No. 1048005-99-7

2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Cat. No.: B2691195
CAS No.: 1048005-99-7
M. Wt: 379.416
InChI Key: JUFREVLYXHOVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is a synthetic organic compound designed for research applications. As a butanoic acid derivative featuring furan-2-ylmethyl and diphenylamino substituents, this compound serves as a specialized building block in medicinal chemistry and drug discovery efforts. Its molecular structure suggests potential as an intermediate in the synthesis of more complex bioactive molecules. Researchers can utilize this compound in developing novel chemical entities, particularly in exploring structure-activity relationships. The furan and aniline-derived components present in its structure are common pharmacophores found in compounds with diverse biological activities, making it valuable for constructing targeted molecular libraries. This product is offered exclusively For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(4-anilinoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-20(13-19(21(26)27)22-14-18-7-4-12-28-18)24-17-10-8-16(9-11-17)23-15-5-2-1-3-6-15/h1-12,19,22-23H,13-14H2,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFREVLYXHOVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid typically involves multi-step organic reactions. One common route starts with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Industrial methods also focus on minimizing waste and improving the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Substituent Modifications Molecular Weight (g/mol) Key Features/Applications References
(R)-2-((Fmoc)amino)-4-oxo-4-((2-phenylpropan-2-yl)oxy)butanoic acid C28H27NO6 Fmoc-protected α-amino group; γ-oxy-(2-phenylpropan-2-yl) substituent 473.53 Used in peptide synthesis; Fmoc group enhances solubility in organic solvents
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid C10H9FNO3 γ-(2-fluorophenyl)amino substituent 210.18 Studied for metal coordination and potential biological activity
(E)-4-oxo-4-((4-(phenylamino)phenyl)amino)but-2-enoic acid C16H13N3O3 α,β-unsaturated double bond (but-2-enoic acid backbone) 295.29 Conformational rigidity; potential biochemical reagent (similar to target compound)
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid C15H14BrNO3S γ-(4-bromophenyl) substituent; α-(thienylmethyl)amino group 368.25 Bromine enhances molecular weight; thiophene vs. furan alters electronic properties
4-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid C19H23NO6 γ-substituted coumarin derivative (chromene ring) 361.39 Chromene system introduces fluorescence or UV activity; potential drug design applications
4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid C11H11NO3 α,β-unsaturated backbone; γ-(4-methylphenyl)amino substituent 205.21 Studied as a biochemical reagent; methyl group affects hydrophobicity

Structural and Functional Differences

Backbone Variations: The target compound’s saturated butanoic acid backbone contrasts with the α,β-unsaturated but-2-enoic acid in and . Coumarin derivatives (e.g., ) replace the phenylamino group with a chromene system, expanding π-conjugation and enabling fluorescence-based applications .

Substituent Effects :

  • Aromatic Systems : Replacing the furan-2-ylmethyl group (target compound) with thienylmethyl () or phenylpropan-2-yloxy () modifies electronic properties. Thiophene’s sulfur atom may enhance polarizability compared to furan’s oxygen .
  • Halogenation : Bromine in increases molecular weight (368.25 g/mol vs. ~295–368 g/mol for others) and may influence lipophilicity or steric hindrance .

Biological and Chemical Applications :

  • Fmoc-protected analogs () are staples in solid-phase peptide synthesis due to their orthogonal protecting groups .
  • Fluorophenyl-substituted compounds () are explored for metal coordination, suggesting the target compound could similarly act as a ligand .

Physicochemical Properties

  • Solubility: The Fmoc group in enhances organic solubility, whereas the target compound’s polar amino and carboxylic acid groups may favor aqueous solubility.
  • Brominated () and coumarin derivatives () exhibit higher masses due to bulky substituents .

Potential Research Directions

  • Coordination Chemistry : Analogous to , the target compound’s amide and carboxylic acid groups could facilitate metal complexation for catalytic or therapeutic studies .
  • Structure-Activity Relationships (SAR) : Systematic substitution (e.g., halogens, heterocycles) may optimize bioactivity, as seen in sulfasuccithiazole derivatives () .

Biological Activity

The compound 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C22H22N4O3C_{22}H_{22}N_4O_3 and molecular weight of approximately 406.44 g/mol. The structure includes a furan ring, an amino group, and a phenyl moiety, which are crucial for its biological interactions.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, in vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values against different cancer types:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.8
A549 (Lung Cancer)15.0

These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented below:

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead structure for developing new antibiotics.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown promise in anti-inflammatory applications. Animal models have indicated that it can reduce inflammation markers significantly:

  • Cytokine Reduction : Decreased levels of TNF-α and IL-6 were observed in treated groups compared to controls.
  • Histological Analysis : Reduced edema and inflammatory cell infiltration in tissues were noted after treatment with the compound.

Case Studies

  • In Vivo Efficacy in Tumor Models : A study utilized xenograft models to assess the therapeutic potential of the compound. Results indicated a reduction in tumor volume by approximately 40% after treatment over four weeks, highlighting its potential for further development as an anticancer agent.
  • Synergistic Effects with Other Drugs : Research has also explored the compound's ability to enhance the efficacy of existing chemotherapeutics like doxorubicin. Combination treatments resulted in lower IC50 values compared to monotherapy, suggesting synergistic interactions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid, and what reaction conditions require optimization?

  • Methodology :

  • Step 1 : Condensation of succinic acid with 4-(phenylamino)aniline under reflux in methanol to form the 4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid backbone .
  • Step 2 : Introduce the furan-2-ylmethylamine group via nucleophilic substitution or reductive amination. Optimize solvent (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., EDC/HOBt for amide coupling) .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR : Confirm the presence of the furan ring (δ 6.2–7.4 ppm for aromatic protons) and amide bonds (δ 8.0–8.5 ppm for NH) .
  • Mass Spectrometry : ESI-MS in negative mode to observe [M–H]⁻ peaks matching the molecular weight (C₂₁H₂₀N₃O₅: theoretical m/z 394.14).
  • X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry, as demonstrated for fluorophenyl analogs .

Q. What preliminary biological assays are appropriate for evaluating its bioactivity?

  • Screening Strategies :

  • Enzyme Inhibition : Test against lactate dehydrogenase (LDH-A) using NADH depletion assays, referencing structural analogs co-crystallized with LDH-A .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µM concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the furan and phenylamino substituents?

  • Experimental Design :

  • Substituent Modifications :
DerivativeModificationBiological Activity (IC₅₀, µM)
Parent CompoundNone12.5 (LDH-A)
Furan → ThiopheneReplace oxygen with sulfurTest for altered enzyme binding
Phenylamino → NitroIntroduce electron-withdrawing groupAssess solubility/bioavailability changes
  • Assays : Compare IC₅₀ values across derivatives using standardized enzyme inhibition protocols.

Q. How can contradictions in reported IC₅₀ values across studies be resolved?

  • Data Reconciliation Strategies :

  • Standardize Assay Conditions : Control pH (7.4), temperature (37°C), and cofactor concentrations (e.g., NADH levels for LDH-A) .
  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis to exclude batch variability .
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to assay interference (e.g., compound aggregation) .

Q. What experimental approaches can elucidate its interaction with lactate dehydrogenase (LDH-A)?

  • Mechanistic Studies :

  • Co-crystallization : Soak LDH-A crystals with the compound (10 mM in buffer) and resolve the structure via X-ray diffraction (2.0–2.5 Å resolution) .
  • Molecular Dynamics Simulations : Model binding stability using software like GROMACS; analyze hydrogen bonds with Arg168 and His192 residues .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry in solution phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.